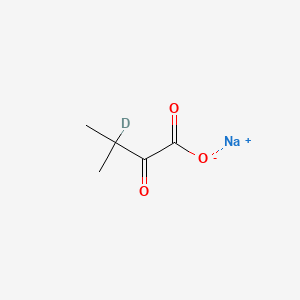

Sodium 3-methyl-2-oxo(3-~2~H)butanoate

Overview

Description

Sodium 3-methyl-2-oxo(3-~2~H)butanoate: This compound is a key intermediate in the metabolism of branched-chain amino acids and is used in various biochemical and industrial applications .

Mechanism of Action

Target of Action

Sodium 3-methyl-2-oxo(3-~2~H)butanoate, also known as Sodium;3-deuterio-3-methyl-2-oxobutanoate, is a precursor of pantothenic acid in Escherichia coli . Pantothenic acid, also known as vitamin B5, is an essential nutrient for many organisms and plays a crucial role in the synthesis of coenzyme-A (CoA), a key player in energy metabolism .

Mode of Action

The compound interacts with its target, the metabolic pathways of Escherichia coli, by being converted into pantothenic acid . This conversion is a crucial step in the biosynthesis of CoA, which is involved in various metabolic pathways, including the Krebs cycle .

Biochemical Pathways

The compound affects the pantothenic acid biosynthesis pathway, leading to the production of CoA . CoA is a central molecule in metabolism, involved in carbohydrate, protein, and fat metabolism. It plays a key role in energy production through the Krebs cycle and fatty acid oxidation, and it is also involved in the synthesis of various biomolecules .

Pharmacokinetics

Given its solubility in water , it can be inferred that it may have good bioavailability

Result of Action

The primary result of the action of this compound is the production of pantothenic acid, which is then used in the synthesis of CoA . This leads to the regulation of various metabolic processes, including energy production and the synthesis of essential biomolecules .

Action Environment

The action of this compound is influenced by the metabolic environment of the organism. In Escherichia coli, the compound is converted into pantothenic acid, a process that may be influenced by various factors such as the availability of other metabolites, the activity of enzymes involved in the pathway, and the overall metabolic state of the organism

Biochemical Analysis

Biochemical Properties

Sodium 3-methyl-2-oxo(3-~2~H)butanoate plays a significant role in biochemical reactions. It enhances alpha-ketoisocaproic acid and alpha-keto-beta-methyl-n-valeric acid, but diminishes the corresponding amino acids . It also causes an early decline of ornithine along with a late augmentation of plasma arginine . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.

Cellular Effects

It is known to induce convulsions through GABAergic and glutamatergic mechanisms in rats

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It is known to induce convulsions in rats

Metabolic Pathways

This compound is involved in the metabolic pathway leading to the synthesis of pantothenic acid in Escherichia coli . The specific enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, are not specified in the available literature.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 3-methyl-2-oxo(3-~2~H)butanoate can be synthesized through the decarboxylation of 3-methyl-2-oxobutanoic acid. The reaction typically involves heating the acid in the presence of a base, such as sodium hydroxide, to produce the sodium salt .

Industrial Production Methods: Industrial production of this compound often involves the fermentation of glucose using genetically engineered microorganisms, such as Corynebacterium glutamicum, which are capable of producing high yields of the compound .

Chemical Reactions Analysis

Types of Reactions: Sodium 3-methyl-2-oxo(3-~2~H)butanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to produce 3-methyl-2-oxobutanoic acid.

Reduction: It can be reduced to form 3-methyl-2-hydroxybutanoic acid.

Substitution: The sodium ion can be replaced by other cations in substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various metal salts can be used to replace the sodium ion.

Major Products Formed:

Oxidation: 3-methyl-2-oxobutanoic acid.

Reduction: 3-methyl-2-hydroxybutanoic acid.

Substitution: Corresponding metal salts of 3-methyl-2-oxobutanoic acid.

Scientific Research Applications

Scientific Research Applications

-

Biochemical Studies

- Metabolic Pathways : Sodium 3-methyl-2-oxobutanoate serves as a substrate in metabolic studies, particularly in the examination of branched-chain amino acid metabolism. It can be utilized to investigate the role of ketovaline in metabolic pathways involving amino acids .

- Enzyme Activity : Research has shown that this compound can act as an inhibitor or substrate for specific enzymes, aiding in the understanding of enzyme kinetics and mechanisms. For instance, studies have demonstrated its potential to modulate enzyme activity related to amino acid metabolism .

-

Pharmaceutical Development

- Drug Formulation : Sodium 3-methyl-2-oxobutanoate is explored for its potential use in drug formulations due to its favorable solubility and stability. It may serve as a precursor or active ingredient in the synthesis of pharmaceuticals targeting metabolic disorders .

- Therapeutic Applications : Preliminary research indicates that sodium 3-methyl-2-oxobutanoate may have therapeutic implications in conditions related to metabolic dysregulation, such as diabetes and obesity. Its role as a ketone body precursor makes it a candidate for further investigation in metabolic therapies .

Food Industry Applications

-

Flavoring Agent

- Sodium 3-methyl-2-oxobutanoate is recognized as a flavoring agent in food products. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated its safety and established that it poses no safety concern when used at current levels of intake . Its application as a flavor enhancer can improve the sensory profile of various food items.

- Food Preservation

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Metabolic Effects of Sodium 3-Methyl-2-Oxobutanoate | Investigating metabolic pathways | Demonstrated modulation of branched-chain amino acid metabolism |

| Enzyme Kinetics Involving Sodium Dimethylpyruvate | Enzyme activity analysis | Identified as a substrate for specific enzymes, affecting their kinetics |

| Safety Evaluation of Flavoring Agents | JECFA Report | Confirmed safety at current intake levels for food applications |

Comparison with Similar Compounds

- Sodium 3-methyl-2-oxobutanoate-13C5

- Sodium 3-methyl-2-oxobutanoate-13C4,d4

- Sodium 3-methyl-2-oxobutanoate-d7

- Sodium 3-methyl-2-oxobutanoate-13C,d4

Uniqueness: Sodium 3-methyl-2-oxo(3-~2~H)butanoate is unique due to its role as a key intermediate in the metabolism of branched-chain amino acids and its applications in various fields, including chemistry, biology, medicine, and industry .

Properties

IUPAC Name |

sodium;3-deuterio-3-methyl-2-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i3D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQBZDCJCRFGKA-RFQDWOGUSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C)(C)C(=O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675985 | |

| Record name | Sodium 3-methyl-2-oxo(3-~2~H)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

360769-16-0 | |

| Record name | Sodium 3-methyl-2-oxo(3-~2~H)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.